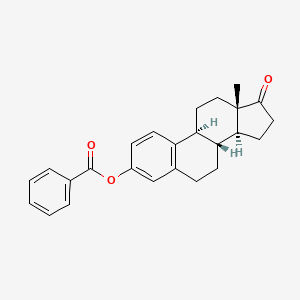

Estrone benzoate

説明

Estrone benzoate, also known as estrone 3-benzoate, is a synthetic estrogen and estrogen ester . Specifically, it is the C3 benzoate ester of estrone . It was first reported in 1932 but was never marketed . It led to the development in 1933 of the more active estradiol benzoate, the first estradiol ester to be introduced for medical use .

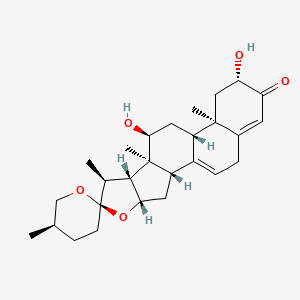

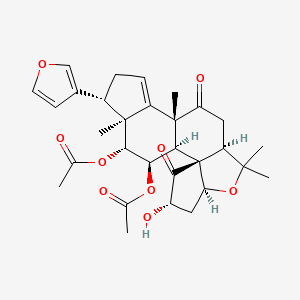

Molecular Structure Analysis

Estrone benzoate has a molecular formula of C25H26O3 and a molecular weight of 374.4721 . The IUPAC name for this compound is [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate .

Physical And Chemical Properties Analysis

Estrone benzoate has a molecular formula of C25H26O3 and a molecular weight of 374.4721 . The IUPAC name for this compound is [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate .

科学的研究の応用

Hormone Replacement Therapy (HRT)

Estrone benzoate is used in HRT for menopausal symptoms. It helps to alleviate hot flashes, prevent bone loss, and reduce the risk of osteoporosis. Its efficacy in HRT is due to its ability to mimic the natural estrogen hormone, which decreases during menopause .

Neuroprotective Effects

Research has indicated that Estrone benzoate may have neuroprotective effects . It could potentially protect the brain against dementia and complications from traumatic injuries by modulating estrogen receptors in the brain .

Antiproliferative Activity

Estrone benzoate derivatives have been studied for their antiproliferative activity against various cancer cell lines. These studies are crucial for developing new cancer treatments, especially for hormone-dependent cancers like breast cancer .

Proapoptotic Effects

Some derivatives of Estrone benzoate have shown proapoptotic effects in cancer cells. This means they can induce programmed cell death, which is a desirable effect in cancer therapy as it can limit the growth and spread of cancer cells .

Cell Cycle Modulation

Estrone benzoate has been associated with the ability to cause cell cycle blockade in the G2/M phase. This can prevent cancer cells from dividing and proliferating, which is another promising avenue for cancer treatment .

Estrogen Receptor Modulation

The compound can act as a selective estrogen-receptor modulator (SERM) or downregulator (SERD). This selective binding can be beneficial in treating conditions like osteoporosis without the side effects associated with non-selective estrogen therapies .

Phytoestrogen Alternative

As a synthetic estrogen, Estrone benzoate can serve as an alternative to phytoestrogens . This is particularly useful for individuals who may not be able to consume phytoestrogens due to dietary restrictions or allergies .

Development of Steroidal Drug Candidates

Estrone benzoate is used in the synthesis of steroidal drug candidates . These candidates can have a high anticancer effect and are being developed to act selectively, reducing the side effects typically associated with chemotherapy .

Safety And Hazards

Estrone benzoate may form combustible dust concentrations in air . It may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

特性

IUPAC Name |

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8,10,15,20-22H,7,9,11-14H2,1H3/t20-,21-,22+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUKRSLIEVXDMS-APDHKMKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946752 | |

| Record name | 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estrone benzoate | |

CAS RN |

2393-53-5 | |

| Record name | 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2393-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Benzoyloxy)estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRONE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O636LYL5W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

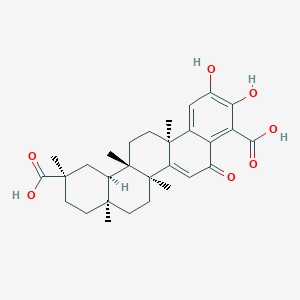

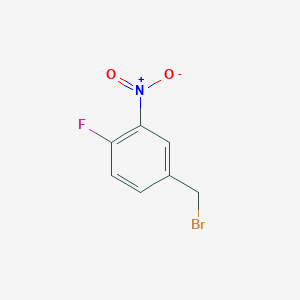

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

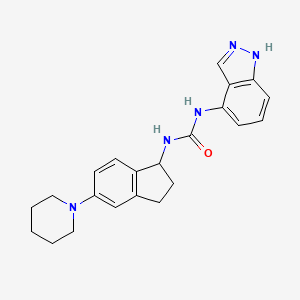

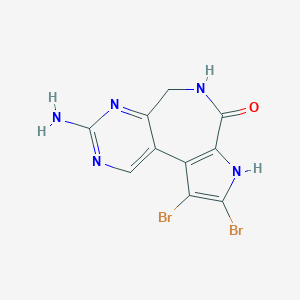

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between estrone benzoate and mammary carcinoma development in animal models?

A1: Research has shown that estrone benzoate can induce mammary carcinoma in certain animal models. For instance, in a study involving rats, prolonged administration of estrone benzoate led to the development of mammary adenocarcinomas in both female and male subjects. [] This suggests a potential link between estrone benzoate exposure and mammary tumorigenesis, at least in specific animal models.

Q2: How does the presence of corpus luteum in the ovaries influence the effects of estrone benzoate treatment?

A2: Studies suggest that the presence of corpus luteum in the ovaries may play a role in the development of tumors in response to estrone benzoate. In one study, mice from a strain resistant to spontaneous cancers developed rare tumors when treated with estrone benzoate and a pituitary extract. [] Notably, the mouse that developed a thymic tumor also exhibited large corpus luteum in the ovaries. This observation suggests a potential interplay between corpus luteum, estrone benzoate exposure, and tumor development, warranting further investigation.

Q3: How does the metabolism of estrone benzoate differ in the presence or absence of the ovaries?

A4: The presence or absence of ovaries significantly impacts estrone benzoate metabolism. In a study utilizing guinea pigs, researchers discovered that estrone, a natural estrogen, could be produced from administered estradiol even in ovariectomized animals. [] This suggests that while the ovaries may play a role in estrogen metabolism, other tissues or metabolic pathways can contribute to the conversion of estradiol to estrone, even in their absence.

Q4: What role does the uterus play in the metabolism of estrone, and how does this relate to progesterone?

A5: Research highlights the uterus as a key site for estrone metabolism, particularly its conversion to estriol, another type of estrogen. Studies involving rabbits revealed that the uterus, under the influence of progesterone, facilitates the conversion of estrone to estriol. [, ] This conversion was not observed in rabbits who had undergone hysterectomies, indicating the uterus's essential role in this metabolic process. Additionally, the presence of corpora lutea, which produce progesterone, was associated with higher estriol excretion. [, ] These findings underscore the intricate interplay between the uterus, progesterone, and estrone metabolism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[5]-Ladderane-1-hexanol](/img/structure/B1254246.png)